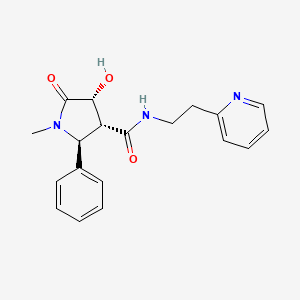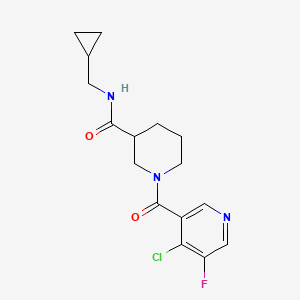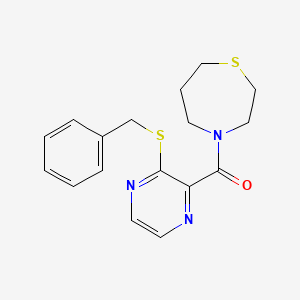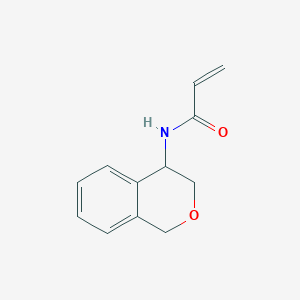![molecular formula C15H18N2O2 B6751436 1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6751436.png)
1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one is a complex organic compound that features a pyrrolidine ring, a cyclopropyl-substituted pyridine, and a prop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the cyclopropyl-substituted pyridine. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the prop-2-en-1-one moiety through an aldol condensation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a more saturated pyrrolidine derivative .
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives and cyclopropyl-substituted pyridines. Examples include:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Cyclopropylpyridine derivatives
Uniqueness
1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one is unique due to its combination of a pyrrolidine ring, a cyclopropyl-substituted pyridine, and a prop-2-en-1-one moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
1-[3-(5-cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-15(18)17-8-7-13(10-17)19-14-6-5-12(9-16-14)11-3-4-11/h2,5-6,9,11,13H,1,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCXSPOVOJOAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)OC2=NC=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Methylazepan-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B6751370.png)
![1-[3-(2,3-Dihydroindol-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B6751377.png)

![N-[5-(dimethylamino)-2-methylpentan-2-yl]tetrazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B6751399.png)
![2-[(3-Acetamido-4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B6751416.png)

![Methyl 4-[2-oxo-2-(propan-2-ylamino)ethoxy]-1-benzothiophene-2-carboxylate](/img/structure/B6751425.png)
![N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide](/img/structure/B6751431.png)

![Methyl 4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethoxy]-1-benzothiophene-2-carboxylate](/img/structure/B6751443.png)
![Methyl 2-[1-[2-(3-methylimidazol-4-yl)acetyl]-2,3-dihydroindol-2-yl]acetate](/img/structure/B6751445.png)
![1-[4-Hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-2-pentoxyethanone](/img/structure/B6751449.png)
![6-[1-(4-fluoro-3,5-dimethylbenzoyl)pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B6751450.png)
